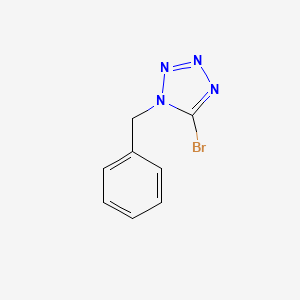

1-benzyl-5-bromo-1H-tetrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-5-bromotetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUFVIDEBOFLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450532 | |

| Record name | 1-benzyl-5-bromo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79344-08-4 | |

| Record name | 1-benzyl-5-bromo-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-5-bromo-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways to 1 Benzyl 5 Bromo 1h Tetrazole

Established Synthetic Methodologies

The synthesis of 1-benzyl-5-bromo-1H-tetrazole is primarily achieved through two well-established methodologies: the direct bromination of a tetrazole precursor and the conversion of a tetrazole-thiol derivative.

One of the most common methods involves the regioselective bromination of 1-benzyl-1H-tetrazole. This reaction typically employs an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide. The reaction is generally conducted in a non-polar solvent, such as carbon tetrachloride, under reflux conditions. nih.gov This approach is favored for its directness in introducing the bromo substituent at the 5-position of the tetrazole ring.

An alternative and efficient route begins with 1-substituted 1H-tetrazole-5-thiols. researchgate.net In this process, 1-benzyl-1H-tetrazole-5-thiol is treated with an oxidizing agent and a bromide source. A specific protocol involves using zinc(II) bromide in conjunction with hydrogen peroxide or peracetic acid at elevated temperatures (70-80 °C). researchgate.net A key advantage of this method is the often straightforward isolation of the product; in many cases, the this compound precipitates upon dilution of the reaction mixture with water and can be collected by simple filtration. researchgate.net

| Method | Starting Material | Key Reagents | Typical Conditions | Reference |

| Direct Bromination | 1-Benzyl-1H-tetrazole | N-bromosuccinimide (NBS), Benzoyl peroxide | Reflux in Carbon Tetrachloride | nih.gov |

| From Thiol | 1-Benzyl-1H-tetrazole-5-thiol | Zinc(II) bromide, Hydrogen peroxide | 70-80 °C | researchgate.net |

Optimization of Reaction Conditions for Preparative Scale Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic procedure from a laboratory scale to a preparative or industrial scale, with the goals of maximizing yield, minimizing reaction time, and ensuring process safety and reproducibility. While specific optimization studies for the large-scale synthesis of this compound are not extensively detailed in the reviewed literature, the principles of optimization can be illustrated by examining related processes where this compound is used as a key reactant.

For instance, in the Suzuki-Miyaura cross-coupling reactions where this compound is a starting material, extensive optimization is common. acs.orgnih.gov These studies systematically investigate variables such as catalyst loading, base, solvent system, temperature, and reaction time to achieve the highest possible conversion and yield. acs.org In one such study preparing 5-phenyl-1H-tetrazole, conditions were refined to use a specific palladium catalyst (XPhos Pd G3) and a palladium on carbon co-catalyst, with cesium carbonate as the base and a toluene/water/ethanol solvent system. nih.govresearchgate.net

The following table outlines parameters that were optimized for a subsequent reaction involving this compound, demonstrating the types of variables that would be critical in optimizing its own synthesis on a preparative scale.

| Parameter | Condition Tested | Observation/Outcome | Reference |

| Catalyst System | XPhos Pd G3 (3 mol %) with Noblyst Pd/C (10 mol %) | Identified as an effective combination for the coupling reaction. | acs.orgnih.gov |

| Base | Cesium carbonate (1.5 - 2 equiv) | Found to be a suitable base for the reaction. | acs.org |

| Solvent System | Toluene with added water (10-100 equiv) and ethanol | The use of a co-solvent (ethanol) was found to be beneficial for the subsequent hydrogenolysis step. | acs.orgnih.gov |

| Temperature | 100 °C for coupling, 40 °C for hydrogenolysis | Step-wise temperature control was necessary for the one-pot procedure. | acs.org |

| Reaction Time | 2-4 hours for coupling, 18 hours for hydrogenolysis | Sufficient time was required for each step to proceed to completion. | acs.org |

Applying these principles to the synthesis of this compound itself, optimization would involve screening different bromine sources, adjusting the stoichiometry of reagents, testing various solvents to improve solubility and simplify workup, and modifying the temperature to control reaction rate and selectivity. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of tetrazoles is an area of active research, aiming to reduce environmental impact and improve safety. These approaches focus on the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

Several green strategies developed for the synthesis of 5-substituted 1H-tetrazoles could be applied to the production of this compound. A significant advancement is the use of water or water-based solvent mixtures, which reduces reliance on volatile organic compounds. conicet.gov.arthieme-connect.com The use of zinc bromide as a promoter in an isopropanol/water mixture for the conversion of thiocyanates to tetrazoles is an example of a move toward more environmentally benign solvent systems. conicet.gov.ar

The development of heterogeneous and recyclable catalysts is another cornerstone of green tetrazole synthesis. ajgreenchem.comscielo.org.za Catalysts such as nano-TiCl₄·SiO₂ and sulfonic acid-functionalized carbon (SO₃H-carbon) have been successfully used for [3+2] cycloaddition reactions to form the tetrazole ring. ajgreenchem.comscielo.org.za These solid acid catalysts offer advantages such as high stability, water resistance, and easy recovery and reuse for multiple cycles without significant loss of activity. ajgreenchem.com

Energy efficiency has also been addressed through the use of microwave irradiation. thieme-connect.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. thieme-connect.com

| Green Chemistry Approach | Description | Potential Application to Target Synthesis | Reference |

| Aqueous Solvent Systems | Using water or alcohol/water mixtures as the reaction solvent to replace volatile organic compounds. | Could be applied to the synthesis from 1-benzyl-1H-tetrazole-5-thiol using a water-tolerant promoter like ZnBr₂. | conicet.gov.armdpi.com |

| Heterogeneous Catalysis | Employing solid, reusable catalysts like nano-TiCl₄·SiO₂ or SO₃H-carbon. | A heterogeneous catalyst could potentially be developed for the direct bromination of 1-benzyl-1H-tetrazole. | ajgreenchem.comscielo.org.za |

| Microwave Irradiation | Using microwave energy to accelerate reaction rates and reduce energy consumption. | Could potentially shorten the reaction time for either the bromination or the thiol conversion method. | thieme-connect.com |

By adopting these sustainable practices, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Advanced Chemical Transformations and Derivatization Strategies of 1 Benzyl 5 Bromo 1h Tetrazole

Carbon-Carbon Bond Forming Reactions at the C5 Position

The bromine atom at the C5 position of 1-benzyl-5-bromo-1H-tetrazole is amenable to a range of carbon-carbon bond-forming reactions, primarily through transition metal-catalyzed cross-coupling and the generation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. In the context of this compound, these methods have been effectively employed to introduce aryl, vinyl, and other organic fragments at the C5 position.

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. beilstein-journals.org This reaction has been successfully applied to this compound for the synthesis of 5-aryl-1-benzyl-1H-tetrazoles. smolecule.comresearchgate.net The general approach involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org

A study by Yi and co-workers utilized Pd(PPh₃)₄ as a catalyst for the coupling of similar substrates. acs.org However, subsequent research focused on identifying more robust and efficient catalytic systems. For instance, a one-pot Suzuki-hydrogenolysis protocol was developed for the modular synthesis of 2,5-diaryltetrazoles starting from this compound. acs.orgresearchgate.net This method allows for the modification of the 5-position via Suzuki coupling, followed by debenzylation to unmask the N-H for further derivatization. acs.org

The optimization of reaction conditions is crucial for achieving high yields. A screening of various palladium precatalysts, solvents, and bases revealed that XPhos Pd G3 in combination with cesium carbonate in a toluene/water solvent system at 100 °C provides excellent results for the coupling of this compound with a range of arylboronic acids. acs.org

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids acs.orgresearchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (1.5 equiv) | Toluene/H₂O | 100 | 95 |

| 2 | 4-Fluorophenylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (1.5 equiv) | Toluene/H₂O | 100 | 92 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (1.5 equiv) | Toluene/H₂O | 100 | 88 |

| 4 | p-Tolylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (1.5 equiv) | Toluene/H₂O | 100 | 96 |

| 5 | m-Tolylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (1.5 equiv) | Toluene/H₂O | 100 | 94 |

The Suzuki-Miyaura coupling is not limited to the introduction of aryl groups; it can also be used to form 5-vinyl-1-benzyl-1H-tetrazoles. researchgate.net This transformation is valuable for accessing tetrazole derivatives with alkenyl functionalities, which can serve as precursors for further synthetic manipulations.

The reaction conditions are similar to those used for the arylation, employing a palladium catalyst and a suitable base. For example, the coupling of this compound with (E)-styrylboronic acid has been reported to proceed efficiently. acs.org

Table 2: Suzuki-Miyaura Coupling of this compound with Vinylboronic Acids acs.org

| Entry | Vinylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-Styrylboronic acid | XPhos Pd G3 (3 mol %) | Cs₂CO₃ (2 equiv) | Toluene/H₂O | 100 | 85 |

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. organic-chemistry.org This reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org While the toxicity of organotin reagents is a drawback, the Stille coupling can be effective for substrates where Suzuki-Miyaura coupling is less efficient. organic-chemistry.org

In the context of tetrazole chemistry, the Stille reaction has been utilized for the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles. researchgate.net For instance, 2-benzyloxymethyl-5-(tributylstannyl)tetrazole has been employed as a reagent to convert aryl and heteroaryl halides to the corresponding 5-substituted tetrazoles. researchgate.net This suggests that the reverse reaction, coupling of a 5-halotetrazole like this compound with an organostannane, is a feasible synthetic route. The reaction often benefits from the addition of copper(I) iodide as a co-catalyst. researchgate.netharvard.edu

While palladium is the most common catalyst for these transformations, other transition metals, such as nickel, can also mediate cross-coupling reactions. mdpi.com Nickel catalysts are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium. mdpi.com

Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of α-aryl nitriles and for the coupling of benzylic electrophiles. scholaris.canih.gov Although specific examples detailing the nickel-catalyzed coupling of this compound are not extensively documented in the provided search results, the general principles of nickel catalysis suggest its potential applicability. nii.ac.jpnih.gov For instance, nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides has been reported, highlighting the ability of nickel to activate C-S bonds in benzylic systems. mdpi.com This suggests that C-Br bond activation in this compound by a suitable nickel catalyst is a plausible transformation.

An alternative strategy for functionalizing the C5 position of the tetrazole ring involves the generation of a C5-metallo intermediate, which can then react with various electrophiles. This approach typically involves a halogen-metal exchange reaction starting from this compound or direct deprotonation of 1-benzyl-1H-tetrazole.

The direct lithiation of 1-benzyl-1H-tetrazole at the C5 position using n-butyllithium has been reported. researchgate.netthieme-connect.com However, the resulting 5-lithio-1-benzyl-1H-tetrazole is often unstable, requiring very low temperatures (around -100 °C) to prevent decomposition. thieme-connect.com The instability of these intermediates can limit the scope of this methodology. thieme-connect.com

To overcome the stability issues associated with 5-lithiated tetrazoles, alternative C5-metallo intermediates have been explored. researchgate.net The use of the turbo Grignard reagent (i-PrMgCl·LiCl) for the deprotonation of N-protected tetrazoles has been shown to provide more stable metalated intermediates. acs.orgorganic-chemistry.org These magnesium-derived reagents can undergo additions to electrophiles like aldehydes and ketones at more practical temperatures (-30 to -20 °C). researchgate.net

The reaction of these C5-metallo intermediates with a variety of electrophiles, such as carbonyl compounds, provides access to a wide range of 5-substituted tetrazoles that are otherwise difficult to synthesize. researchgate.netthieme-connect.com

Nucleophilic Additions to C5-Metallo Intermediates

Generation and Stability of 5-Metallo-1-benzyl-1H-tetrazoles (M = K, MgX, ZnX)

The generation of 5-metallo-1-benzyl-1H-tetrazoles is a key step for subsequent derivatization at the C5 position. researchgate.netresearchgate.net These organometallic intermediates can be prepared from this compound through halogen-metal exchange. researchgate.netresearchgate.net The stability of these metallated tetrazoles is a critical factor, as lithiated tetrazoles are known to be unstable, often undergoing rapid retro [2+3] cycloaddition to form cyanamides even at very low temperatures. acs.orgnih.gov

To overcome this instability, alternative metal counterions have been explored. Research has shown that potassium- and magnesium-derived reagents exhibit improved stability. researchgate.netresearchgate.netacs.org For instance, tetrazole-derived Grignard reagents, formed via halogen-metal exchange, demonstrate considerably greater stability, with a reported half-life of 3 hours at -20°C. researchgate.netnih.gov This enhanced stability allows for more practical handling and subsequent reactions at more accessible temperatures. researchgate.netresearchgate.net The use of the turbo Grignard reagent (iPrMgCl·LiCl) for the deprotonation of 1N-protected tetrazoles has also been reported to yield metalated intermediates with increased stability. acs.org

| Metal Counterion | Precursor | Generation Method | Stability | Reference |

| K | 1-benzyl-1H-tetrazole | Deprotonation | Improved stability over lithiated species. researchgate.netresearchgate.netacs.org | researchgate.net, acs.org, researchgate.net |

| MgX | This compound | Halogen-metal exchange | t1/2 = 3 h at -20°C. researchgate.netnih.gov | researchgate.net, nih.gov |

| ZnX | This compound | Halogen-metal exchange | Improved stability over lithiated species. researchgate.netresearchgate.netacs.org | researchgate.net, acs.org, researchgate.net |

Reactivity with Carbonyl Electrophiles (Aldehydes, Ketones, Amides)

Once generated, the more stable 5-metallo-1-benzyl-1H-tetrazoles readily react with a variety of carbonyl electrophiles. These reactions provide a direct route to 5-(1-hydroxyalkyl)tetrazoles and related structures. The potassium- and magnesium-based reagents have been shown to undergo addition to both aldehydes and ketones at temperatures of -30°C and -20°C, respectively, with isolated yields ranging from 41-85%. researchgate.netresearchgate.netacs.org This is a significant improvement over the much lower temperatures (-78 to -98°C) required for the corresponding reactions with 5-lithiotetrazoles. researchgate.net

The scope of this reaction is broad, encompassing both aromatic and aliphatic aldehydes and ketones. researchgate.netacs.org Furthermore, reactions with Weinreb amides have also been successfully demonstrated, leading to the formation of the corresponding ketone derivatives. acs.orgresearchgate.net This versatility makes the reaction of 5-metallo-1-benzyl-1H-tetrazoles with carbonyl compounds a powerful tool for the synthesis of functionalized tetrazole derivatives. acs.org

| Electrophile | Metallated Tetrazole | Product | Yield Range | Reference |

| Aldehydes (aromatic & aliphatic) | M = K, MgX | 5-(1-hydroxyalkyl)-1-benzyl-1H-tetrazole | 41-85% | researchgate.net, acs.org, acs.org |

| Ketones | M = K, MgX | 5-(1-hydroxyalkyl)-1-benzyl-1H-tetrazole | 41-85% | researchgate.net, acs.org, acs.org |

| Weinreb Amides | M = "Mg" | 5-acyl-1-benzyl-1H-tetrazole | Not specified | acs.org, researchgate.net |

Trapping with Other Electrophilic Species (e.g., Halogens)

Beyond carbonyl compounds, the metallated intermediates of 1-benzyl-1H-tetrazole can be trapped by other electrophiles. A notable example is the reaction with iodine. acs.orgresearchgate.net This reaction provides a convenient method for the synthesis of 1-benzyl-5-iodo-1H-tetrazole. The iodinated product can then serve as a substrate for further transformations, such as cross-coupling reactions. The ability to introduce a halogen at the C5 position highlights the synthetic flexibility offered by these metallated tetrazole intermediates. acs.org

Manipulation of the N1-Benzyl Protecting Group

The benzyl (B1604629) group at the N1 position of the tetrazole ring serves as a crucial protecting group during various synthetic manipulations. Its selective removal is a key step in accessing the final 5-substituted-1H-tetrazole products.

Selective Deprotection Methodologies (e.g., Hydrogenolysis, Oxidative, Acidic Conditions)

Several methods have been developed for the deprotection of the N1-benzyl group. acs.org Catalytic hydrogenolysis is a common and effective method. smolecule.com For instance, a biaryl intermediate synthesized via Suzuki coupling can be debenzylated using palladium on carbon (Pd/C) and hydrogen gas. Oxidative cleavage is another viable approach. acs.org Additionally, acidic conditions can be employed for the removal of the benzyl group. acs.org The choice of deprotection method often depends on the functional groups present in the rest of the molecule to ensure selectivity and avoid undesired side reactions. acs.org

| Deprotection Method | Reagents/Conditions | Substrate Scope | Reference |

| Hydrogenolysis | Pd/C, H2, EtOH | Biaryl intermediates | |

| Oxidative Cleavage | Not specified | Protected tetrazole derivatives | acs.org |

| Acidic Conditions | Not specified | Protected tetrazole derivatives | acs.org |

Regioselective N-Alkylation and N-Arylation Post-Deprotection

Following the removal of the benzyl protecting group, the resulting 5-substituted-1H-tetrazole can undergo regioselective N-alkylation or N-arylation. The tetrazole anion can be alkylated at either the N1 or N2 position, and the regioselectivity is influenced by factors such as the nature of the electrophile and the reaction conditions. rsc.org While direct alkylation can lead to a mixture of isomers, specific methods have been developed to favor the formation of one regioisomer over the other. rsc.orgresearchgate.net

For N-arylation, metal-free methods using diaryliodonium salts have been reported for the regioselective synthesis of 2-aryl-5-substituted-tetrazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This approach is tolerant of a wide range of functional groups on both the tetrazole and the arylating agent. organic-chemistry.orgacs.org Copper-catalyzed N-arylation with arylboronic acids has also been shown to be a mild and highly regioselective method for the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org

Nucleophilic Displacement of the Bromine Moiety

The bromine atom at the C5 position of this compound is susceptible to nucleophilic substitution, providing a direct route to a variety of 5-substituted derivatives. smolecule.com This reactivity allows for the introduction of various functional groups, including amines and iodides. smolecule.com The substitution of bromine with an iodide ion is a particularly useful transformation, as the resulting 5-iodo-tetrazole can participate in a range of cross-coupling reactions, further expanding the synthetic possibilities.

Thermolytic and Photolytic Transformations Leading to Reactive Intermediates (e.g., Nitrile Imines, Iminonitrenes)

The thermal and photochemical decomposition of the tetrazole ring system serves as a powerful method for generating highly reactive, nitrogen-containing intermediates. The specific nature of these intermediates is fundamentally dictated by the substitution pattern on the tetrazole ring. For derivatives of this compound, two principal pathways are of importance, depending on the isomeric form of the tetrazole precursor: the formation of imidoylnitrenes from 1,5-disubstituted isomers and the generation of nitrile imines from 2,5-disubstituted isomers. researchgate.netthieme-connect.deresearchgate.net Both transformations involve the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction. uc.ptresearchgate.netnih.gov

The decomposition process begins with the input of energy, either through heat (thermolysis) or light (photolysis), which destabilizes the aromatic tetrazole ring. This leads to the cleavage of the ring and the release of stable N₂, producing a high-energy intermediate. nih.govsemanticscholar.org

Iminonitrene Formation from 1,5-Disubstituted Tetrazoles

This compound is a 1,5-disubstituted tetrazole. The thermolysis of this class of compounds is a well-established route to imidoylnitrenes. thieme-connect.deresearchgate.net The process is believed to initiate with a ring-opening step to form a transient azidoazomethine (or imidoyl azide) intermediate. researchgate.net Subsequent loss of dinitrogen from this intermediate generates the highly reactive imidoylnitrene.

Strong heating is typically required for this transformation. thieme-connect.de Photolysis provides an alternative, often milder, method to access the same imidoylnitrene intermediates. researchgate.netuc.pt Computational studies using multiconfiguration perturbation theory have elucidated the mechanism for the photolysis of 1,5-disubstituted tetrazoles, indicating that the reaction proceeds through the predominant formation of a singlet-state imidoylnitrene. researchgate.netacs.org Once formed, these imidoylnitrenes are not typically isolated but undergo rapid subsequent reactions, most commonly a Wolff-type rearrangement to form stable carbodiimides or intramolecular cyclization reactions. researchgate.netuc.ptuq.edu.au

Nitrile Imine Formation from 2,5-Disubstituted Tetrazoles

While this compound itself is 1,5-disubstituted, its derivatives, particularly 2,5-diaryltetrazoles, are extensively studied precursors for nitrile imines. colab.ws The generation of nitrile imines via photolysis of 2,5-disubstituted tetrazoles is a cornerstone of "photoclick chemistry." d-nb.info This transformation provides a clean and efficient method for producing nitrile imines, which are valuable 1,3-dipoles for cycloaddition reactions. d-nb.infomdpi.com

Femtosecond infrared spectroscopy studies on 2,5-diphenyltetrazole have shown that upon excitation with UV light (e.g., 266 nm), the formation of the diphenylnitrile imine occurs on an ultrafast timescale, within picoseconds. d-nb.info The proposed mechanism for the thermal decomposition of 2,5-diaryltetrazoles involves the initial cleavage of the N(2)–N(3) bond, which is then followed by the elimination of N₂ to yield the nitrile imine intermediate. researchgate.netcolab.ws These nitrile imines can be trapped by various nucleophiles and dipolarophiles or undergo rearrangement. uq.edu.aumdpi.com

The table below summarizes the key aspects of these transformations.

| Transformation Pathway | Precursor Type | Conditions | Reactive Intermediate | Common Subsequent Products |

| Iminonitrene Pathway | 1,5-Disubstituted Tetrazole (e.g., this compound) | Thermolysis (strong heating) or Photolysis | Imidoylnitrene | Carbodiimides, Indazoles (via cyclization) |

| Nitrile Imine Pathway | 2,5-Disubstituted Tetrazole (e.g., 2,5-Diaryltetrazoles) | Thermolysis or Photolysis | Nitrile Imine | Cycloaddition adducts (e.g., Pyrazoles), Hydrazones |

Detailed research findings have demonstrated the synthetic utility of these transformations. For instance, the photolysis of diaryltetrazoles in aqueous solutions has been shown to generate nitrile imines that can be efficiently trapped by nucleophiles like amino acids. mdpi.com Flash vacuum pyrolysis of compounds such as 1-methyl-5-phenyltetrazole (B3340059) leads to the corresponding nitrile imine, which can then rearrange to a carbodiimide (B86325) or undergo a 1,4-hydrogen shift. researchgate.net These examples underscore the versatility of thermolytic and photolytic methods in harnessing the reactivity of the tetrazole ring for advanced organic synthesis.

Mechanistic Investigations of Reactions Involving 1 Benzyl 5 Bromo 1h Tetrazole

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

1-Benzyl-5-bromo-1H-tetrazole is frequently employed as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl groups at the 5-position of the tetrazole ring. acs.orgnih.gov These reactions provide a modular approach to synthesizing 2,5-diaryltetrazoles, which are valuable precursors for nitrile imines in photochemical applications. acs.org

The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound involves a catalytic cycle with a palladium complex. The reaction is typically carried out in the presence of a palladium catalyst, such as one bearing an XPhos ligand (e.g., XPhos Pd G3), and a base, like cesium carbonate. acs.orgnih.gov The process is believed to proceed through the classical steps of oxidative addition, transmetalation, and reductive elimination.

A typical reaction involves treating this compound with an aryl boronic acid in a suitable solvent like toluene, with a palladium catalyst and an aqueous base. acs.orgnih.gov For instance, the reaction has been successfully performed at 100 °C. acs.orgnih.gov The bromine atom at the C5 position of the tetrazole serves as an effective leaving group for these transformations. acs.org

Subsequent to the cross-coupling, a tandem Suzuki-hydrogenolysis protocol can be employed. This involves the initial Suzuki coupling followed by hydrogenation to remove the benzyl (B1604629) protecting group, thereby yielding a 5-substituted-1H-tetrazole. acs.orgnih.gov This two-step, one-pot procedure highlights the utility of this compound in creating diverse tetrazole libraries. acs.org

The following table summarizes typical conditions for the Suzuki coupling of this compound with various boronic acids.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Aryl boronic acid | XPhos Pd G3 | Cesium carbonate | Toluene/Water | 100 | acs.org |

| Aryl or vinyl boronic acid | XPhos Pd G3 | Cesium carbonate | Toluene/Water | 100 | acs.org |

| (4-Fluorophenyl)boronic acid | XPhos Pd G3 | Potassium carbonate | Toluene/Water | 100 | nih.gov |

| (4-Methoxyphenyl)boronic acid | XPhos Pd G3 | Potassium carbonate | Toluene/Water | 100 | nih.gov |

Understanding Regioselectivity in Functionalization Reactions

The functionalization of the tetrazole ring, particularly through alkylation, presents a challenge in controlling regioselectivity, as substitution can occur at different nitrogen atoms of the ring. While extensive studies on the regioselectivity of 5-substituted-1H-tetrazoles have been conducted, the principles can be extended to understand the behavior of derivatives like this compound in subsequent reactions. rsc.org

For 5-substituted-1H-tetrazoles, alkylation can lead to a mixture of 1,5- and 2,5-disubstituted products. The regioselectivity is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. rsc.org It has been proposed that the reaction mechanism, whether it follows a first-order or second-order nucleophilic substitution pathway, plays a significant role in determining the regiochemical outcome. rsc.org

In the context of deprotonation for further functionalization, 1-benzyl-1H-tetrazole can be deprotonated at the 5-position using a "turbo" Grignard reagent like i-PrMgCl·LiCl to form a 5-metallo-1-benzyl-1H-tetrazole. acs.org This intermediate can then react with various electrophiles. acs.org The stability of this metalated intermediate is crucial; warming the solution can lead to decomposition via a retro [2+3] cycloaddition. acs.org This indicates that the functionalization of the C5 position is a viable pathway under controlled temperature conditions.

The presence of the benzyl group at the N1 position directs any subsequent alkylation or other substitutions to the remaining nitrogen atoms (N2, N3, or N4) or the C5 position if the bromine is first removed or activated. The steric and electronic properties of the benzyl group and the bromine atom are key determinants in guiding the regioselectivity of these functionalization reactions.

Pathways of Tetrazole Ring Fragmentation (e.g., to Nitrile Imines)

Disubstituted tetrazoles, which can be synthesized from this compound, are known to be valuable precursors to nitrile imines. acs.org Nitrile imines are highly reactive 1,3-dipoles that are useful in cycloaddition reactions. The thermal or photochemical breakdown of 2,5-disubstituted tetrazoles is a common method for generating nitrile imines. acs.org

The fragmentation process typically involves the extrusion of a molecule of nitrogen (N₂) from the tetrazole ring. This is often facilitated by heat or light. acs.org The resulting nitrile imine is a transient species that can be trapped in situ by a suitable dipolarophile.

While the primary focus of the use of this compound is often on its role as a building block for more complex molecules through substitution at the 5-position, the potential for the resulting diaryltetrazoles to undergo fragmentation to nitrile imines is a significant aspect of their chemistry. acs.org The stability of the tetrazole ring in this compound itself is generally high under typical reaction conditions for cross-coupling. However, the products derived from it, specifically 2,5-diaryltetrazoles, are designed to undergo this fragmentation. acs.org

The stability of metalated intermediates derived from 1-benzyl-1H-tetrazole is temperature-dependent. At elevated temperatures (e.g., 0 °C), decomposition can occur through a retro [2+3] cycloaddition pathway, which represents a form of ring fragmentation. acs.org This suggests that the tetrazole ring's integrity is sensitive to the reaction conditions and the nature of the substituents.

Sophisticated Spectroscopic and Structural Characterization of 1 Benzyl 5 Bromo 1h Tetrazole and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-benzyl-5-bromo-1H-tetrazole and its derivatives. ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques are employed for more complex structural assignments. acs.orgnih.gov

In a typical ¹H NMR spectrum of a derivative like 1-benzyl-5-phenyl-1H-tetrazole in deuterated chloroform (B151607) (CDCl₃), the methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group appear as a singlet around 5.61 ppm. nih.gov The aromatic protons of the phenyl and benzyl groups resonate in the range of 7.11 to 7.59 ppm. nih.gov For ¹³C{¹H} NMR of the same compound, the carbon of the methylene group is observed at approximately 51.5 ppm, while the tetrazole carbon appears around 154.8 ppm. The aromatic carbons show signals between 123.9 and 134.0 ppm. nih.gov

For derivatives such as 1-benzyl-5-(4-methoxyphenyl)-1H-tetrazole, the ¹H NMR spectrum shows the methylene protons at 5.60 ppm and the methoxy (B1213986) protons as a singlet at 3.84 ppm. nih.gov The corresponding ¹³C{¹H} NMR displays the methoxy carbon at 55.6 ppm and the benzylic carbon at 51.4 ppm. nih.gov

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially for novel or complex derivatives. researchgate.net These techniques help to establish connectivity between atoms within the molecule.

Table 1: ¹H and ¹³C NMR Data for Selected 1-Benzyl-5-aryl-1H-tetrazole Derivatives in CDCl₃ nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm) |

|---|---|---|

| 1-Benzyl-5-phenyl-1H-tetrazole | 5.61 (s, 2H, CH₂), 7.11-7.16 (m, 2H, Ar-H), 7.30-7.36 (m, 3H, Ar-H), 7.45-7.59 (m, 5H, Ar-H) | 51.5 (CH₂), 123.9, 127.3, 128.8, 128.9, 129.2, 129.3, 131.4, 134.0 (Aromatic C), 154.8 (Tetrazole C) |

| 1-Benzyl-5-(4-methoxyphenyl)-1H-tetrazole | 3.84 (s, 3H, OCH₃), 5.60 (s, 2H, CH₂), 6.98 (d, J = 8.0 Hz, 2H, Ar-H), 7.13-7.15 (m, 2H, Ar-H), 7.32-7.34 (m, 3H, Ar-H), 7.52 (d, J = 8.0 Hz, 2H, Ar-H) | 51.4 (CH₂), 55.6 (OCH₃), 114.8, 115.9, 127.2, 128.8, 129.3, 130.5, 134.2 (Aromatic C), 154.6, 162.0 (Tetrazole & Ar-C-O) |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, LCMS)

Advanced mass spectrometry (MS) techniques, including High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS), are vital for confirming the molecular weight and elemental composition of this compound and its derivatives.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of 1-benzyl-5-phenyl-1H-tetrazole (C₁₄H₁₃N₄) is 237.1140, with experimental values found to be in close agreement at 237.1142. nih.gov Similarly, for 1-benzyl-5-(4-methoxyphenyl)-1H-tetrazole (C₁₅H₁₅ON₄), the calculated [M+H]⁺ is 267.1246, and the found value is 267.1250. nih.gov

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an essential tool for analyzing reaction mixtures and confirming the identity of synthesized products. nih.govumich.edu This technique is particularly useful for monitoring the progress of reactions involving this compound, such as in Suzuki coupling reactions. nih.gov

Table 2: HRMS Data for Selected 1-Benzyl-5-aryl-1H-tetrazole Derivatives nih.gov

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 1-Benzyl-5-phenyl-1H-tetrazole | C₁₄H₁₂N₄ | [M+H]⁺ | 237.1140 | 237.1142 |

| 1-Benzyl-5-(4-methoxyphenyl)-1H-tetrazole | C₁₅H₁₄N₄O | [M+H]⁺ | 267.1246 | 267.1250 |

| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | [M+H]⁺ | 147.0671 | 147.0671 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, a study on 1-benzyl-5-amino-1H-tetrazole, a related derivative, revealed a monoclinic crystal system with the space group P2(1)/c. academie-sciences.frresearchgate.net The analysis showed that the tetrazole and benzyl rings are not coplanar. academie-sciences.fr Such structural details are crucial for understanding the compound's physical properties and how it interacts with other molecules. The crystal structure of these compounds is often stabilized by intermolecular hydrogen bonds. academie-sciences.fr While specific crystallographic data for this compound is not widely available in the provided results, the analysis of its derivatives highlights the power of this technique. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

For derivatives of this compound, the IR spectrum provides characteristic peaks. For instance, 1-benzyl-5-phenyl-1H-tetrazole shows absorptions around 3065 and 3033 cm⁻¹ corresponding to aromatic C-H stretching, and peaks at 1529, 1497, and 1458 cm⁻¹ which are indicative of the C=N and C=C stretching vibrations of the tetrazole and aromatic rings. nih.gov The spectrum of 1-benzyl-5-(4-methoxyphenyl)-1H-tetrazole shows similar aromatic and tetrazole ring vibrations, with additional strong bands for the C-O stretching of the methoxy group. nih.gov

Table 3: Key IR Absorption Bands for Selected 1-Benzyl-5-aryl-1H-tetrazole Derivatives nih.gov

| Compound | ν_max (neat, cm⁻¹) | Assignment |

|---|---|---|

| 1-Benzyl-5-phenyl-1H-tetrazole | 3065, 3033, 2937, 2857 | C-H stretching (aromatic and aliphatic) |

| 1529, 1497, 1458, 1401 | C=N and C=C stretching (tetrazole and aromatic rings) | |

| 1-Benzyl-5-(4-methoxyphenyl)-1H-tetrazole | 3081, 3027, 3006, 2958, 2937, 2841 | C-H stretching (aromatic and aliphatic) |

| 1611, 1581, 1477, 1446 | C=N and C=C stretching (tetrazole and aromatic rings) | |

| 1250-1000 (approx.) | C-O stretching (methoxy group) |

Chromatographic Methods for Purity Assessment (e.g., HPLC, LCMS)

Chromatographic methods are essential for assessing the purity of this compound and its synthetic derivatives. High-Performance Liquid Chromatography (HPLC) and LCMS are the most commonly employed techniques for this purpose. nih.gov

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and solvent system, the purity of a synthesized compound can be determined by observing the number and relative areas of the peaks in the chromatogram. nih.gov For instance, reversed-phase HPLC with a C18 column is often used for these types of compounds, typically with a gradient elution of acetonitrile (B52724) and water containing a formic acid modifier. acs.orgnih.gov

LCMS provides an additional layer of confirmation by coupling the separation with mass detection, allowing for the purity assessment and simultaneous confirmation of the molecular weight of the main component and any impurities. nih.govumich.edu

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometry, electronic properties, and reactivity descriptors for 1-benzyl-5-bromo-1H-tetrazole.

Reactivity is governed by the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. In tetrazole derivatives, the electron-withdrawing nature of the bromine atom at the C5 position is expected to influence the electronic density across the tetrazole ring, enhancing the reactivity at the N1 position. mdpi.com This makes the compound a key intermediate in reactions such as Suzuki couplings. researchgate.net DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which visually identifies electron-rich and electron-poor regions of the molecule.

Table 1: Predicted Electronic Properties from DFT Calculations (Based on Analogous Compounds)

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. The bromo-substituent is expected to lower the LUMO energy, affecting the gap. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential, on tetrazole nitrogens) and electrophilic (positive potential) sites, guiding the prediction of intermolecular interactions. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Reveals the electron-withdrawing effect of the bromine atom and the electronegativity of the nitrogen atoms in the tetrazole ring. acs.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar solvents and other molecules. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of molecular behavior in different environments (e.g., in solution or a protein binding site). acs.org

Detailed Research Findings: For this compound, a key flexible bond is the C-N bond connecting the benzyl (B1604629) group to the tetrazole ring. MD simulations can track the rotation around this bond to understand the range of accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a crystal lattice or a receptor pocket. nih.gov Studies on similar 1,5-disubstituted tetrazoles use MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. acs.orgnih.gov Such simulations, typically run for nanoseconds, can reveal stable conformations and transient states that are crucial for the molecule's function and interactions. acs.org The analysis of the MD trajectory provides information on the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Parameters from Molecular Dynamics Simulations

| Parameter | Information Gained | Application to this compound |

|---|---|---|

| Torsional Angle Distribution | Shows the preferred rotational angles (dihedrals) between the benzyl and tetrazole rings. | Defines the dominant conformations in a given environment. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance from a reference atom. | Analyzes interactions with solvent molecules or other species in the system. |

In Silico Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the feasibility of chemical reactions, elucidating mechanisms, and identifying high-energy transition states. For this compound, which is a versatile synthetic intermediate, these predictions are critical for optimizing reaction conditions and understanding regioselectivity. researchgate.netuni-muenchen.de

Detailed Research Findings: DFT calculations can be used to model the energy profiles of entire reaction pathways. researchgate.net For instance, in the alkylation of tetrazoles, steric and electronic effects determine whether the N1 or N2 position is favored. mdpi.com Calculations can model the transition state structures and energies for both pathways, explaining experimentally observed product ratios. mdpi.comresearchgate.net The bromine atom on this compound serves as a functional handle for cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net In silico modeling of this reaction would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed mechanistic understanding. This allows researchers to predict how changes in catalysts, substrates, or conditions will affect the reaction outcome. researchgate.net

Molecular Modeling of Chemical Interactions in Advanced Materials Design

Molecular modeling plays a pivotal role in the rational design of advanced materials by predicting how molecules will interact and assemble. This compound can be studied as a building block for various functional materials, including those for medicinal chemistry and energetic applications. researchgate.netresearchgate.net

Detailed Research Findings: In medicinal chemistry, the tetrazole ring is often used as a bioisostere for a carboxylic acid group, as it has a similar pKa but offers greater metabolic stability. researchgate.net Furthermore, 1,5-disubstituted tetrazoles can act as effective mimics of cis-amide bonds in peptidomimetics. researchgate.net Molecular modeling can be used to superimpose this compound onto known ligands to evaluate its potential fit within a biological target. The modeling would focus on key interactions like hydrogen bonds, which primarily involve the sp² nitrogen atoms of the tetrazole ring, and π-π stacking interactions with the benzyl group. researchgate.net

In the field of energetic materials, the high nitrogen content of the tetrazole ring contributes to a large positive enthalpy of formation. uni-muenchen.de While this compound itself is not a primary energetic material, it is a precursor. Molecular modeling can be used to predict properties like density, heat of formation, and decomposition pathways for novel energetic materials synthesized from it. uni-muenchen.de These computational predictions help prioritize synthetic targets and provide safety-related insights before laboratory work begins. researchgate.net

Applications of 1 Benzyl 5 Bromo 1h Tetrazole Derived Scaffolds in Advanced Chemical Sciences

Synthetic Methodologies for Diversified Molecular Libraries

The structure of 1-benzyl-5-bromo-1H-tetrazole is particularly well-suited for generating libraries of molecules with diverse functionalities. The presence of the C-Br bond is key to its utility, enabling chemists to introduce a vast range of substituents at the 5-position of the tetrazole ring through established and robust synthetic protocols.

Modular Synthesis of 2,5-Disubstituted Tetrazoles

A highly effective strategy for creating molecular diversity from this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This methodology allows for the modular and predictable synthesis of 1-benzyl-5-aryl-1H-tetrazoles. The reaction involves coupling this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst, such as XPhos Pd G3, and a base like cesium carbonate or potassium carbonate. nih.govresearchgate.net This approach is robust and compatible with a wide array of functional groups on the boronic acid partner, enabling the rapid generation of a library of derivatives. acs.orgresearchgate.net

Research has demonstrated that these coupling reactions can be performed efficiently, often at elevated temperatures (e.g., 100 °C) in solvents like toluene. nih.gov Furthermore, this strategy has been incorporated into tandem, one-pot procedures. For example, a Suzuki coupling to install a new group at the 5-position can be followed by a hydrogenolysis step to remove the N-benzyl protecting group, yielding 5-substituted-1H-tetrazoles. acs.orgresearchgate.net This two-step sequence from a single starting material highlights the modularity of the approach. acs.org

Table 1: Examples of Suzuki Coupling with this compound

| Boronic Acid Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | XPhos Pd G3 | Cesium Carbonate | 1-Benzyl-5-phenyl-1H-tetrazole | nih.govresearchgate.net |

| (4-Methoxyphenyl)boronic acid | XPhos Pd G3 | Potassium Carbonate | 1-Benzyl-5-(4-methoxyphenyl)-1H-tetrazole | researchgate.net |

| p-Tolylboronic acid | XPhos Pd G3 | Cesium Carbonate | 1-Benzyl-5-(p-tolyl)-1H-tetrazole | researchgate.netresearchgate.net |

| (4-Fluorophenyl)boronic acid | XPhos Pd G3 | Cesium Carbonate | 1-Benzyl-5-(4-fluorophenyl)-1H-tetrazole | researchgate.net |

Integration into Multi-Component Reaction Sequences

While direct, one-pot multi-component reactions (MCRs) starting with this compound are not extensively documented, the compound is an ideal substrate for sequential, multi-step reaction sequences that build molecular complexity efficiently. Its value lies in its ability to be derivatized through reliable cross-coupling chemistry, with the product then being used in subsequent transformations. acs.org

A prime example is the tandem Suzuki-hydrogenolysis protocol. acs.orgresearchgate.net This process can be seen as a sequential reaction where two different bonds are formed and broken in a single pot. The first step, a Suzuki coupling, forges a new carbon-carbon bond at the 5-position. The second step, a catalytic hydrogenolysis, cleaves the nitrogen-benzyl bond. This unmasks the N-H of the tetrazole ring, providing a new reactive site for further functionalization, such as N-arylation using copper-catalyzed methods. acs.org This ability to sequentially modify different positions of the tetrazole core using the 1-benzyl-5-bromo precursor is central to its role in building diversified molecular libraries. acs.orgresearchgate.net

Development of "Click Chemistry" Analogs

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for reliably joining molecular fragments. This compound is a valuable starting point for creating molecules that can participate in these reactions. bohrium.com

The synthetic strategy involves using the bromine atom as a handle to introduce either an alkyne or an azide (B81097) functionality. For instance, a Sonogashira coupling between this compound and an alkyne (e.g., trimethylsilylacetylene) would install an alkyne group at the 5-position. Alternatively, a nucleophilic substitution or a coupling reaction could be used to introduce an azide-containing moiety. The resulting functionalized tetrazole derivative can then be "clicked" with a complementary azide or alkyne partner, respectively. This approach allows the tetrazole core to be efficiently incorporated into larger, more complex structures, including polymers and bioconjugates. The [2+3] cycloaddition reaction is a fundamental concept in this area of chemistry. nih.gov

Coordination Chemistry and Supramolecular Assemblies

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. This property makes tetrazole derivatives, including those derived from this compound, highly valuable in the fields of coordination chemistry and materials science. mdpi.com

Ligand Design for Metal Complexes

Tetrazoles are effective ligands due to the presence of four nitrogen atoms in the heterocyclic ring, which can coordinate to metal centers in various modes. nih.gov The this compound scaffold is a versatile platform for designing custom ligands. The N-benzyl group can be used to tune the steric and electronic properties of the resulting metal complex.

More importantly, the C5-bromo substituent can be replaced via cross-coupling reactions to introduce additional coordinating groups. For example, coupling with 2-pyridylboronic acid would yield a bidentate ligand capable of chelating to a metal center through both a tetrazole nitrogen and the pyridine (B92270) nitrogen. This modularity allows for the systematic design of ligands with tailored properties for applications in catalysis and materials science.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked together by organic ligands. Tetrazole-based ligands are frequently used in the construction of these materials due to their strong coordinating ability and the directional nature of their bonds. scispace.com

This compound serves as an excellent precursor for the synthesis of multitopic linkers required for MOF assembly. A common strategy involves introducing ligating functionalities, such as carboxylates or other nitrogen heterocycles, onto the tetrazole scaffold. For instance, a Suzuki coupling reaction between this compound and a boronic acid containing a carboxylate group (e.g., 4-carboxyphenylboronic acid) would produce a bifunctional linker. This linker can then coordinate to metal centers through both the tetrazole ring and the carboxylate group, facilitating the formation of a stable, porous 3D network. The ability to easily functionalize the 5-position makes this compound a key building block for creating bespoke linkers for advanced functional materials.

Materials Science and Functional Materials Development

The inherent properties of the tetrazole moiety, such as high nitrogen content and thermal stability, make this compound an attractive precursor for the development of novel materials. Its derivatives have been explored for their potential in creating energetic materials, polymer nanocomposites, and bio-imaging probes.

Precursors for Energetic Materials

The high nitrogen content of the tetrazole ring in this compound makes it a candidate for the synthesis of energetic materials like explosives and propellants. smolecule.comacademie-sciences.fr Nitrogen-rich compounds are known to release a large amount of energy upon decomposition, producing environmentally benign dinitrogen gas. researchgate.netnih.gov The presence of the tetrazole ring contributes to a high heat of formation and density, which are critical parameters for energetic materials.

While research into this compound itself as a direct energetic material is still emerging, its derivatives are being investigated. smolecule.com For instance, the bromine atom can be substituted to introduce other energetic functionalities, thereby tuning the energetic properties of the final compound. The benzyl (B1604629) group, while not typically an energetic moiety, can influence the thermal stability and sensitivity of the resulting materials.

Table 1: Research on Tetrazole Derivatives as Energetic Materials

| Compound Family | Key Findings | Reference |

|---|---|---|

| Nitrogen-rich tetrazoles | Used as benign gas generators with a high rate of burning. | researchgate.net |

| Tetrazole derivatives | Investigated as potential explosives and rocket propellant components. | nih.gov |

Building Blocks for Polymer Nanocomposites

Derivatives of this compound are being explored as building blocks for the creation of advanced polymer nanocomposites. researchgate.net Tetrazole-containing polymers are noted for their high thermal stability and energy density. The reactivity of the bromo-substituent on the tetrazole ring allows for its incorporation into polymer chains or as a functional group on the surface of nanomaterials.

One approach involves the use of this compound in polymerization reactions. For example, it can be used as a precursor in the synthesis of nitrogen-rich polymers with potential applications in high-performance materials. Furthermore, the tetrazole ring can act as a ligand to coordinate with metal ions, facilitating the formation of metal-organic frameworks (MOFs) or other coordination polymers with tailored properties.

Recent research has highlighted the use of tetrazole derivatives in the synthesis of N‐benzyl‐N‐aryl‐5‐amino‐1H‐tetrazoles using a Cu/Ni/rGO nanocomposite, demonstrating the integration of tetrazole scaffolds with nanomaterials. researchgate.net

Synthetic Routes to Bio-imaging Probes

The tetrazole scaffold is a valuable component in the design of fluorescent probes for bio-imaging. researchgate.net While direct applications of this compound in this area are not extensively documented, its derivatives can be readily functionalized to create molecules with desirable photophysical properties.

The key to developing bio-imaging probes from this precursor lies in the strategic modification of the 5-position of the tetrazole ring. Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, various fluorophores can be attached to the tetrazole core. smolecule.com The benzyl group can also be modified or removed to fine-tune the solubility, cell permeability, and targeting specificity of the probe. The tetrazole ring itself can influence the electronic properties of the attached fluorophore, potentially leading to enhanced brightness or photostability.

Strategic Utility in Medicinal Chemistry Design Principles

In medicinal chemistry, this compound and its derivatives are of significant interest due to the advantageous properties of the tetrazole ring as a bioisostere and its role in enhancing the physicochemical characteristics of drug candidates. researchgate.net

Bioisosteric Replacement Strategies in Scaffold Development

The tetrazole ring is widely recognized as a bioisosteric replacement for the carboxylic acid group in drug design. smolecule.comresearchgate.netacs.org This is due to their similar pKa values and ability to participate in hydrogen bonding interactions with biological targets. smolecule.com The tetrazole moiety is generally more metabolically stable than a carboxylic acid, which can be susceptible to various metabolic transformations. researchgate.net

The use of this compound allows for the introduction of a tetrazole bioisostere into a molecular scaffold. The bromine atom serves as a handle for further synthetic modifications, enabling the exploration of a wide range of chemical space. For example, a recent study demonstrated that the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to enhanced anti-leukemic activity. nih.gov

Table 2: Comparison of Carboxylic Acid and Tetrazole Properties

| Property | Carboxylic Acid | Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | smolecule.comuniroma1.it |

| Lipophilicity | Lower | Higher (approx. 10x more lipophilic at physiological pH) | uniroma1.it |

Enhancement of Physico-Chemical Properties of Synthesized Analogues (e.g., lipophilicity, metabolic stability)

The incorporation of a 1-benzyl-5-substituted-1H-tetrazole moiety can significantly improve the physicochemical properties of drug analogues. The tetrazole ring, being more lipophilic than a carboxylic acid, can enhance the ability of a drug to cross cell membranes and the blood-brain barrier. smolecule.comuniroma1.it This was illustrated in the development of second-generation benzodiazepine (B76468) CCK-B antagonists, where replacing a carboxylic acid with a tetrazole resulted in increased lipophilicity and enhanced receptor binding affinity. uniroma1.it

Exploration of Chemical Space for Drug-Like Molecules via Rational Synthesis

The strategic design of novel therapeutics often relies on the exploration of chemical space around a privileged scaffold. This compound serves as a highly valuable and versatile starting material for the rational synthesis of diverse, drug-like molecules. acs.org Its structure is ideal for modular synthesis, featuring a benzyl group that can function as a traceless protecting group and a bromine atom at the 5-position that provides a reactive handle for introducing molecular complexity. acs.orgsmolecule.com The tetrazole ring itself is a critical component, frequently employed in medicinal chemistry as a metabolically stable bioisostere for the carboxylic acid functional group. multijournals.orgacs.orgresearchgate.net This bioisosteric relationship means the tetrazole ring can mimic the acidity and spatial properties of a carboxylic acid while potentially offering improved pharmacokinetic profiles, such as enhanced membrane permeability. smolecule.com

The primary utility of this compound in exploring chemical space lies in its application in cross-coupling reactions. smolecule.com Palladium-catalyzed reactions, such as the Suzuki and Stille reactions, are particularly effective for this purpose. acs.orgresearchgate.net The Suzuki coupling, which pairs the bromotetrazole with various aryl or vinyl boronic acids, is a general and efficient method for creating 5-aryl and 5-vinyl tetrazoles. acs.orgresearchgate.net This approach allows for the systematic introduction of a wide array of substituents at the 5-position, enabling a thorough investigation of structure-activity relationships (SAR). multijournals.org

A key advantage of using the this compound scaffold is the ability to subsequently remove the benzyl protecting group. researchgate.net This debenzylation, typically achieved through hydrogenolysis, yields the N-unsubstituted 5-substituted-1H-tetrazole. researchgate.net This final product contains the desired acidic proton, making it an effective carboxylic acid mimic. acs.org Researchers have developed efficient one-pot protocols that combine the Suzuki coupling and the hydrogenolysis step, streamlining the synthesis of diverse 5-aryltetrazoles from a common intermediate. acs.org

The following table details the results of a one-pot Suzuki-hydrogenolysis protocol starting from this compound. It demonstrates how various aryl boronic acids can be used to generate a library of 5-aryltetrazoles, effectively mapping the chemical space around this core structure. acs.org

| Entry | Aryl Boronic Acid | Resulting 5-Aryl-1H-tetrazole | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 5-Phenyl-1H-tetrazole | 99 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-tetrazole | 98 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-1H-tetrazole | 99 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1H-tetrazole | 99 |

| 5 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-1H-tetrazole | 99 |

| 6 | Naphthalen-2-ylboronic acid | 5-(Naphthalen-2-yl)-1H-tetrazole | 99 |

| 7 | Thiophen-3-ylboronic acid | 5-(Thiophen-3-yl)-1H-tetrazole | 96 |

| 8 | Benzofuran-2-ylboronic acid | 5-(Benzofuran-2-yl)-1H-tetrazole | 91 |

Beyond Suzuki reactions, other synthetic transformations further expand the accessible chemical space. The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to introduce different functionalities. For instance, 1-substituted 1H-tetrazole-5-thiols can be synthesized and subsequently alkylated to create derivatives like 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole. globalresearchonline.net Furthermore, lithiation at the 5-position of a protected tetrazole followed by quenching with an electrophile is another powerful strategy for functionalization. researchgate.net These varied synthetic routes underscore the role of this compound as a cornerstone intermediate for building libraries of complex, drug-like molecules for biological screening. multijournals.orgsemanticscholar.org

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for C5 Functionalization

The functionalization of the C5 position of the tetrazole ring is a key area of research for creating new derivatives of 1-benzyl-5-bromo-1H-tetrazole with diverse applications. The bromine atom at the C5 position serves as a versatile handle for various cross-coupling reactions. smolecule.com

Recent research has focused on the development of novel catalytic systems to improve the efficiency and scope of these functionalization reactions. Palladium-based catalysts, such as those employing the XPhos ligand, have shown significant promise. For instance, the use of XPhos Pd G3 has been effective in Suzuki-Miyaura coupling reactions to introduce aryl and vinyl groups at the C5 position. acs.orgnih.gov Initial catalyst screening has identified XPhos Pd G3 as a suitable candidate for further optimization in these transformations. acs.org

Beyond palladium, other transition metals are being explored for C-H activation and arylation of tetrazole derivatives. Ruthenium-based catalysts, for example, have been used for the C-H arylation of related 1-benzyl-5-phenyl-1H-tetrazole systems, suggesting potential applicability to this compound as well. researchgate.net The development of metal-free catalytic systems, such as those utilizing sulfonic acid functionalized reduced graphene oxide (SA-rGO), is also an emerging area, offering a more sustainable approach to tetrazole synthesis and functionalization. rsc.org

Future research will likely focus on developing more robust and versatile catalytic systems that can tolerate a wider range of functional groups and enable more complex molecular architectures to be built from this compound. This includes the exploration of different metals, ligands, and reaction conditions to achieve higher yields, better selectivity, and improved catalyst turnover numbers.

Continuous Flow Synthesis and Scale-Up Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly for reactions involving potentially hazardous reagents or intermediates. Continuous flow chemistry offers a promising solution by providing better control over reaction parameters, enhancing safety, and facilitating scalability.

For tetrazole synthesis in general, continuous flow microreactors have been shown to be effective, allowing for reactions to be conducted at elevated temperatures and pressures safely. mit.edu This technology minimizes the accumulation of hazardous intermediates like hydrazoic acid (HN3) and allows for rapid and efficient synthesis. mit.edu The principles of continuous flow can be applied to the synthesis and subsequent functionalization of this compound.

The scale-up of tetrazole synthesis has been demonstrated, with successful preparations at the kilogram scale. acs.org Methodologies for scaling up often involve careful optimization of reaction conditions, including solvent selection, reagent stoichiometry, and temperature control. acs.org For instance, the use of solvent mixtures like THF-DMAc has been shown to improve reaction rates and yields in the synthesis of tetrazole intermediates. acs.org

Future work in this area will likely involve the development of dedicated continuous flow systems for the synthesis and C5-functionalization of this compound. This will require detailed process safety assessments and optimization of flow parameters to ensure efficient and safe large-scale production. acs.org The integration of real-time monitoring techniques will also be crucial for process control and optimization. mdpi.com

Chemo- and Regioselective Synthesis of Complex Tetrazole Architectures

The ability to selectively introduce functional groups at specific positions on the tetrazole ring is crucial for designing molecules with desired properties. This compound serves as a key building block for the synthesis of complex, multi-substituted tetrazole architectures due to its pre-functionalized C5 position and the directing effect of the N1-benzyl group. acs.org

The bromine atom at C5 allows for regioselective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl and vinyl substituents. acs.orgnih.gov This approach has been utilized in the modular synthesis of 2,5-diaryltetrazoles. acs.org Furthermore, the N1-benzyl group can be removed under specific conditions, allowing for subsequent functionalization at the N1 or N2 positions. acs.org

Researchers have developed one-pot protocols that combine Suzuki coupling at the C5 position with subsequent reactions, such as hydrogenolysis to remove the benzyl (B1604629) group, enabling the efficient construction of diverse tetrazole libraries. acs.org The regioselective bromination of 1-aryl substituted tetrazoles has also been a key step in creating precursors for further functionalization.

The future of this field lies in the development of more sophisticated chemo- and regioselective strategies. This includes the use of orthogonal protecting groups and the exploration of novel directing groups to control the position of functionalization. The goal is to create a toolbox of synthetic methods that allow for the precise and predictable synthesis of complex tetrazole-containing molecules with tailored properties for applications in medicinal chemistry and materials science. smolecule.comnih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. beilstein-journals.orgmdpi.com

For the synthesis and functionalization of this compound, AI and ML can play a significant role in several areas. Machine learning models can be trained on existing reaction data to predict the optimal catalyst, solvent, and temperature for a given C5-functionalization reaction, thereby accelerating the discovery of new and improved catalytic systems. beilstein-journals.org These models can also help in predicting the regioselectivity of reactions, which is crucial for the synthesis of complex tetrazole architectures. beilstein-journals.org

The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving" laboratories for chemical discovery. mdpi.com In the context of this compound, this could lead to the rapid and automated synthesis and screening of large libraries of derivatives for various applications. While still an emerging field, the synergy between AI, ML, and synthetic chemistry holds immense promise for the future of research involving this important chemical compound.

Q & A

Q. What is the standard synthetic route for 1-benzyl-5-bromo-1H-tetrazole?

Methodological Answer: The compound is typically synthesized via bromination of the parent 1-benzyl-1H-tetrazole. A validated protocol involves refluxing 1-benzyl-1H-tetrazole with N-bromosuccinimide (NBS, 2 equiv) and benzoyl peroxide (as a radical initiator) in carbon tetrachloride for 18 hours. The crude product is purified via silica gel chromatography using a dichloromethane/hexane eluent. This method achieves ~70% yield with regioselective bromination at the 5-position .

Key Considerations:

- Solvent choice: Carbon tetrachloride minimizes side reactions compared to polar solvents.

- Radical initiator: Benzoyl peroxide ensures controlled bromination.

- Purification: Column chromatography is critical due to potential byproducts (e.g., dibrominated species).

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: The benzyl protons appear as a singlet (~δ 5.6 ppm), while the tetrazole ring protons are absent due to deuteration in common solvents (DMSO-d6, CDCl3). Bromine’s electronegativity deshields adjacent carbons, detectable via 13C NMR .

- X-ray crystallography: Single-crystal diffraction (e.g., using SHELXL) confirms regiochemistry and bond angles. For example, the C-Br bond length typically measures ~1.89 Å, consistent with sp²-hybridized carbons .

- IR spectroscopy: Absence of N-H stretches (~3200 cm⁻¹) confirms N1-substitution.

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole alkylation be mitigated during synthesis?

Methodological Answer: Regioselectivity in alkylation (N1 vs. N2 substitution) depends on reaction conditions:

- Base selection: Strong bases (e.g., NaH) favor N1-alkylation, while weak bases (e.g., K2CO3) may lead to N2 products. For 1-benzyl derivatives, benzylamine in excess (2.5 equiv) under reflux in DMF ensures >90% N1 selectivity .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for N1 attack.

- Computational guidance: DFT calculations (e.g., Gaussian) predict charge distribution on tetrazole nitrogens, guiding reagent design .

Data Contradiction Analysis:

Some studies report competing N2-alkylation under similar conditions. This may arise from trace moisture or incomplete deprotonation. Pre-drying solvents and using molecular sieves can resolve inconsistencies .

Q. How do researchers resolve discrepancies in bromination efficiency across studies?

Methodological Answer: Discrepancies in bromination yields (50–80%) stem from:

- Radical initiation efficiency: Benzoyl peroxide’s decomposition rate varies with temperature. Microwave-assisted bromination (e.g., 100°C, 30 min) improves reproducibility .

- Substrate purity: Impurities in the parent tetrazole (e.g., residual benzyl chloride) quench radicals. Pre-purification via recrystallization is advised .

- Alternative bromination agents: Liquid bromine in acetic acid may offer higher yields but risks over-bromination.

Optimization Strategy:

A factorial design (varying NBS equivalents, initiator concentration, and time) identifies optimal conditions. For example, doubling benzoyl peroxide (10 mol%) increases yield to 85% without side products .

Q. What are best practices for crystallographic refinement of this compound derivatives?

Methodological Answer: